![molecular formula C11H17N3 B3248757 1-Benzyl-3-hydrazinylpyrrolidine CAS No. 1890244-74-2](/img/structure/B3248757.png)
1-Benzyl-3-hydrazinylpyrrolidine
Übersicht
Beschreibung
1-Benzyl-3-hydrazinylpyrrolidine, commonly known as BHPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BHPP is a pyrrolidine derivative that is structurally similar to other compounds with antipsychotic and antidepressant properties. In
Wirkmechanismus
BHPP acts as a selective inhibitor of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, BHPP increases the levels of these neurotransmitters in the brain, which can lead to anxiolytic and antidepressant effects. BHPP also modulates the activity of BDNF, which is believed to contribute to its therapeutic effects.
Biochemical and Physiological Effects:
BHPP has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter levels, the enhancement of BDNF activity, and the inhibition of MAO-A. These effects are believed to contribute to its anxiolytic and antidepressant properties. BHPP has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BHPP has several advantages for lab experiments, including its high potency and selectivity for MAO-A inhibition, as well as its ability to modulate BDNF activity. However, there are also some limitations to using BHPP in lab experiments, such as its relatively low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on BHPP, including investigating its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Further studies are also needed to determine the optimal dosage and administration of BHPP, as well as its long-term safety and efficacy. Finally, the development of new synthetic methods for BHPP may help to improve its purity and yield, making it more accessible for scientific research.
Wissenschaftliche Forschungsanwendungen
BHPP has been studied extensively for its potential therapeutic applications, particularly in the treatment of depression and anxiety. Research has shown that BHPP has anxiolytic and antidepressant effects in animal models, which are attributed to its ability to modulate the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. BHPP has also been shown to enhance the activity of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
Eigenschaften
IUPAC Name |
(1-benzylpyrrolidin-3-yl)hydrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-13-11-6-7-14(9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMYEVSAFFPAEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NN)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-hydrazinylpyrrolidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.